(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate
Description
The compound (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate is a structurally complex molecule featuring a benzylidene-substituted thiazolidinone core conjugated to a piperazine-propanoate moiety. Its design integrates pharmacophoric elements known for diverse biological activities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties. The thiazolidinone scaffold is critical for binding to biological targets, while the piperazine linker enhances solubility and pharmacokinetic profiles. The ethyl ester group at the terminal position facilitates membrane permeability .
Propriétés
IUPAC Name |
ethyl 3-[4-[(5E)-5-benzylidene-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-17(23)8-9-21-10-12-22(13-11-21)19-20-18(24)16(26-19)14-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKVIHFPIHSHG-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing the thiazolidinone or piperazine framework. Key structural and functional distinctions are outlined below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycles: The target compound employs a piperazine linker, whereas analogs in use dihydropyrazole. The thioxo group in analogs (e.g., 2-thioxothiazolidin-4-ones) contrasts with the 4-oxo group in the target compound. Thioxo derivatives exhibit stronger hydrogen-bonding capacity, which may enhance antimicrobial activity but reduce metabolic stability .
This modification could favor interactions with hydrophobic enzyme pockets (e.g., kinases) . The ethyl propanoate side chain in the target compound may confer improved bioavailability over the unmodified thiazolidinones in , which lack ester functionalities .
Synthetic Accessibility: The synthesis of analogs in involves refluxing in ethanol and recrystallization from DMF/EtOH, a method adaptable to the target compound.
Research Findings and Limitations
- Biological Activity : While the target compound’s bioactivity remains hypothesized, its structural analogs demonstrate measurable antimicrobial and anti-inflammatory effects. For example, 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Thermodynamic Stability: The (E)-configuration of the benzylidene group in the target compound likely enhances stability compared to (Z)-isomers, as seen in related thiazolidinones .
- Data Gaps : Specific data on the target compound’s solubility, IC₅₀ values, or in vivo efficacy are unavailable in the provided evidence. Further experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
